The Genesis of a Potent Adenosine Deaminase Inhibitor: A Technical History of erythro-9-(2-Hydroxy-3-nonyl)adenine (EHNA)
The Genesis of a Potent Adenosine Deaminase Inhibitor: A Technical History of erythro-9-(2-Hydroxy-3-nonyl)adenine (EHNA)
Introduction: A New Era of Rational Drug Design
The story of erythro-9-(2-Hydroxy-3-nonyl)adenine, or EHNA, is a compelling chapter in the annals of medicinal chemistry, born from an era of transformative drug discovery. Its discovery was not a matter of serendipity but a direct result of the pioneering principles of rational drug design championed by the likes of George Hitchings and Gertrude Elion at the Burroughs Wellcome Co.[1][2]. This in-depth guide will illuminate the discovery and history of EHNA, delving into the scientific rationale behind its creation, its mechanism of action, and the foundational experimental work that established it as a potent and valuable research tool.
The Scientific Imperative: Targeting Adenosine Deaminase
Adenosine deaminase (ADA) is a pivotal enzyme in the purine salvage pathway, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. The critical role of ADA in immune function was starkly highlighted by the discovery in 1972 that a deficiency in this enzyme leads to severe combined immunodeficiency (SCID)[3][4]. This understanding spurred significant interest in developing inhibitors of ADA for various therapeutic applications, including the potentiation of antiviral and anticancer nucleoside analogs, and as immunosuppressive agents[5][6].
The research ethos at Burroughs Wellcome, which had already yielded groundbreaking drugs through the targeted inhibition of nucleic acid metabolism, provided the ideal environment for the systematic exploration of ADA inhibitors[1][2]. The central hypothesis was that by creating molecules that mimic the natural substrates of ADA, one could design potent and specific inhibitors.
The Discovery of EHNA: A Tale of Molecular Architecture
The seminal work on EHNA was published in 1974 by Howard J. Schaeffer and Charles F. Schwender of the Wellcome Research Laboratories[7]. Their paper, "Enzyme inhibitors. 26. Bridging hydrophobic and hydrophilic regions on adenosine deaminase with some 9-(2-hydroxy-3-alkyl)adenines," laid the molecular groundwork for a new class of ADA inhibitors.
The design of these compounds was a masterful exercise in medicinal chemistry, predicated on a deep understanding of the enzyme's active site. Schaeffer and his colleagues hypothesized that the active site of ADA contained both hydrophobic and hydrophilic regions. Their strategy was to synthesize a series of 9-substituted adenine analogs that could effectively "bridge" these two regions, thereby achieving high-affinity binding.
The core structure they devised was a 9-substituted adenine with a hydroxyl group on the alkyl chain. The adenine base would anchor the molecule in the hydrophilic region of the active site, while the alkyl chain would extend into a hydrophobic pocket. The hydroxyl group was strategically placed to mimic the ribose moiety of adenosine, the natural substrate.
The synthesis of a series of 9-(2-hydroxy-3-alkyl)adenines allowed for the systematic exploration of the impact of alkyl chain length on inhibitory activity. This structure-activity relationship (SAR) study was crucial in identifying the optimal chain length for potent inhibition.
Key Findings from the 1974 Study:
| Compound | Alkyl Chain | Relative Inhibitory Potency |
| 9-(2-Hydroxypropyl)adenine | C3 | Low |
| 9-(2-Hydroxybutyl)adenine | C4 | Moderate |
| 9-(2-Hydroxypentyl)adenine | C5 | High |
| 9-(2-Hydroxyhexyl)adenine | C6 | High |
| 9-(2-Hydroxyheptyl)adenine | C7 | Very High |
| 9-(2-Hydroxyoctyl)adenine | C8 | Very High |
| 9-(2-Hydroxy-3-nonyl)adenine (EHNA) | C9 | Maximum Potency |
| 9-(2-Hydroxydecyl)adenine | C10 | Decreased Potency |
The data clearly demonstrated that a nonyl (C9) chain provided the optimal length for interaction with the hydrophobic pocket of adenosine deaminase, resulting in the most potent inhibitor in the series: erythro-9-(2-Hydroxy-3-nonyl)adenine (EHNA).
Mechanism of Action: A Dual Threat
EHNA's primary and most well-characterized mechanism of action is the potent and reversible inhibition of adenosine deaminase[8]. By binding to the active site of ADA, EHNA prevents the deamination of adenosine, leading to an accumulation of intracellular and extracellular adenosine. This, in turn, can modulate a wide array of physiological processes through its interaction with adenosine receptors.
However, subsequent research revealed that EHNA possesses a second, distinct inhibitory activity. It is also a selective inhibitor of phosphodiesterase 2 (PDE2), an enzyme that hydrolyzes the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP)[8]. This dual-inhibitory profile makes EHNA a unique pharmacological tool, capable of simultaneously modulating both adenosine signaling and cyclic nucleotide pathways.
Figure 1: Dual inhibitory mechanism of EHNA.
Early Experimental Protocols: Establishing a Standard
The initial characterization of EHNA involved a series of robust in vitro experiments to determine its inhibitory potency and kinetics. A standard experimental workflow for assessing ADA inhibition by EHNA is outlined below.
Protocol: In Vitro Adenosine Deaminase Inhibition Assay
-
Enzyme Preparation: A purified preparation of adenosine deaminase (typically from calf intestine) is diluted in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Substrate Preparation: A stock solution of adenosine is prepared in the same buffer.
-
Inhibitor Preparation: EHNA is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to generate a range of concentrations for testing.
-
Assay Reaction:
-
In a quartz cuvette, the buffer, ADA enzyme solution, and a specific concentration of EHNA (or vehicle control) are combined.
-
The mixture is pre-incubated at a constant temperature (e.g., 25°C) for a defined period to allow for inhibitor-enzyme binding.
-
The reaction is initiated by the addition of the adenosine substrate.
-
-
Data Acquisition: The deamination of adenosine to inosine is monitored spectrophotometrically by measuring the decrease in absorbance at 265 nm over time.
-
Data Analysis: The initial reaction velocities are calculated for each EHNA concentration. These velocities are then plotted against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Figure 2: Experimental workflow for ADA inhibition assay.
Legacy and Impact: A Tool for Discovery
The discovery of EHNA by Howard J. Schaeffer and his team at Burroughs Wellcome was a landmark achievement in the field of enzyme inhibitors. It not only provided a powerful tool for studying the role of adenosine in various physiological and pathological processes but also served as a testament to the power of rational drug design. From its early use in virology to its more recent applications in stem cell biology, EHNA continues to be a valuable compound in the arsenal of researchers worldwide[9][10]. Its history is a clear demonstration of how a deep understanding of enzyme structure and function can lead to the creation of molecules with profound biological effects.
References
-
George Hitchings and Gertrude Elion | Science History Institute. (n.d.). Retrieved March 13, 2026, from [Link]
-
Gertrude B. Elion | National Women's History Museum. (n.d.). Retrieved March 13, 2026, from [Link]
-
Schaeffer, H. J., & Schwender, C. F. (1974). Enzyme inhibitors. 26. Bridging hydrophobic and hydrophilic regions on adenosine deaminase with some 9-(2-hydroxy-3-alkyl)adenines. Journal of Medicinal Chemistry, 17(1), 6–8. [Link]
-
Burton, P., Adams, D. R., Abraham, A., Allcock, R. W., Jiang, Z., McCahill, A., … Mountford, J. C. (2010). Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) blocks differentiation and maintains the expression of pluripotency markers in human embryonic stem cells. Biochemical Journal, 432(3), 575–584. [Link]
-
EHNA (erythro-9-(2-hydroxy-3-nonly)adenine). (n.d.). In Wikipedia. Retrieved March 13, 2026, from [Link]
-
Schaeffer, H. J. (2002, March 31). Howard Schaeffer Obituary. Legacy.com. [Link]
-
North, T. W., & Cohen, S. S. (1978). Erythro-9-(2-hydroxy-3-nonyl)adenine as a specific inhibitor of herpes simplex virus replication in the presence and absence of adenosine analogues. Proceedings of the National Academy of Sciences of the United States of America, 75(10), 4684–4688. [Link]
-
History. (n.d.). Burroughs Wellcome Fund. Retrieved March 13, 2026, from [Link]
-
Limongelli, V., Marinelli, L., Cosconati, S., La Motta, C., Sartini, S., Mugnaini, L., … Parrinello, M. (2012). Unveiling the binding mode of adenosine deaminase inhibitors to the active site of the enzyme: implication for rational drug design. Proceedings of the National Academy of Sciences of the United States of America, 109(5), 1467–1472. [Link]
-
Kim, D. H., Baek, S. H., Lee, S. Y., Lee, S. J., & Kim, J. K. (2018). Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances. Journal of Microbiology and Biotechnology, 28(8), 1364–1371. [Link]
-
Cristalli, G., Costanzi, S., Lambertucci, C., Leyssen, P., Neyts, J., & Vittori, S. (2001). Adenosine deaminase: Functional implications and different classes of inhibitors. Medicinal Research Reviews, 21(2), 105–128. [Link]
-
What are ADA inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]
-
The discovery of new inhibitors of adenosine deaminase. (2024). FEBS. [Link]
-
Adenosine deaminase. (n.d.). In Wikipedia. Retrieved March 13, 2026, from [Link]
-
Thompson, L. F. (2012). Adenosine deaminase deficiency: unanticipated benefits from the study of a rare immunodeficiency. Journal of Leukocyte Biology, 92(6), 1165–1170. [Link]
-
Adenosine deaminase deficiency. (n.d.). In Wikipedia. Retrieved March 13, 2026, from [Link]
-
Secord, E., & Hartog, N. L. (2022). Review of Treatment for Adenosine Deaminase Deficiency (ADA) Severe Combined Immunodeficiency (SCID). Journal of Blood Medicine, 13, 493–501. [Link]
-
Adenosine deaminasedeficient severe combined immunodeficiency (ADA-SCID). (n.d.). PID UK. Retrieved March 13, 2026, from [Link]
-
Hershfield, M. S. (2023). Adenosine Deaminase Deficiency. In GeneReviews®. University of Washington, Seattle. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Howard Schaeffer Obituary (2002) - Buffalo, NY - Buffalo News [legacy.com]
- 3. History of Wellcome | About us | Wellcome [wellcome.org]
- 4. youtube.com [youtube.com]
- 5. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 7. Erythro-9-(2-hydroxy-3-nonyl)adenine as a specific inhibitor of herpes simplex virus replication in the presence and absence of adenosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EHNA - Wikipedia [en.wikipedia.org]
- 9. Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) blocks differentiation and maintains the expression of pluripotency markers in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythro-9-(2-hydroxy-3-nonyl)adenine as a specific inhibitor of herpes simplex virus replication in the presence and absence of adenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
